CCR1 Antagonist 7: 250-Fold Improvement in Potency vs. Original Screening Hit
(S)-16r (CCR1 antagonist 7) exhibits a 250-fold improvement in potency (IC50 = 2.9 nM) compared to the original HTS screening hit, compound 6 (IC50 = 600 nM), as measured in the CCR1 calcium flux assay . This represents a substantial optimization from the initial sub-micromolar lead.
| Evidence Dimension | CCR1 Antagonism Potency (Calcium Flux Assay) |
|---|---|
| Target Compound Data | IC50 = 2.9 nM |
| Comparator Or Baseline | Compound 6 (HTS hit): IC50 = 600 nM |
| Quantified Difference | 250-fold improvement |
| Conditions | CCR1 calcium flux assay in HEK293 cells expressing human CCR1 |
Why This Matters
This improvement demonstrates the compound's value as a highly optimized, potent tool for studying CCR1 pharmacology, offering a >200-fold better signal-to-noise ratio than its early-stage precursor.
- [1] Harcken C, et al. Discovery and optimization of pyrazole amides as antagonists of CCR1. Bioorg Med Chem Lett. 2019 Feb 1;29(3):435-440. PMID: 30455146. View Source
